molecular formula C15H26N2O3 B2867481 (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-41-0

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2867481
CAS No.: 1286208-41-0
M. Wt: 282.384
InChI Key: QUNHGJMBXUXYDO-LBPRGKRZSA-N
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Description

Table 1: Comparative Properties of Pyrrolidine Derivatives

Property Pyrrolidine Piperidine Azetidine
Ring Size 5-membered 6-membered 4-membered
Basicity (pKa) 11.3 11.2 11.0
Conformational Flexibility High Moderate Low
Common Applications Antibiotics Alkaloids β-Lactams

In ceftobiprole, a pyrrolidine-containing antibiotic, the heterocycle enables π-π interactions with tyrosine residues and hydrophobic contacts with threonine in penicillin-binding proteins. Similarly, the pyrrolidine core in this compound provides a rigid yet adaptable framework for functionalization, making it a candidate for enzyme inhibition studies.

Classification within N-Substituted Carbamate Compounds

Carbamates are characterized by a –O(CO)NR2 functional group, where the nitrogen atom is substituted with alkyl or aryl groups. This compound belongs to the N-substituted tert-butyl carbamate subclass, distinguished by:

  • Steric protection : The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability during synthetic workflows.
  • Stereoelectronic effects : Electron donation from the tert-butyl moiety modulates reactivity at the carbonyl carbon.

Table 2: Classification of Representative Carbamates

Compound Class Example Key Feature Application
Methyl Carbamates Physostigmine Natural product origin Cholinesterase inhibition
Aryl Carbamates Rivastigmine Aromatic substitution Alzheimer’s therapy
N-tert-Butyl Carbamates This compound Steric protection Drug intermediate

The synthesis of this compound often employs imidazole-mediated methodologies, such as the reaction of tert-butyl (2-(cyclopent-1-en-1-yl)thiazol-5-yl)carbamate with cyclopentanecarbonyl chloride under basic conditions. Recent advances in Zr(IV)-catalyzed carbamate exchange further streamline its production.

Stereochemical Significance of the (S)-Configuration

The (S)-configuration at the pyrrolidine C3 position is critical for:

  • Enantioselective binding : Chiral centers dictate molecular recognition by proteins and enzymes. For example, ceftobiprole’s pyrrolidine engages in hydrogen bonding with methionine residues only in its specific stereoisomeric form.
  • Synthetic reproducibility : Asymmetric hydrogenation or enzymatic resolution ensures high enantiomeric excess (ee) during large-scale synthesis.

The Cahn-Ingold-Prelog priority rules assign the (S)-descriptor based on the substituent hierarchy: cyclopentanecarbonyl > pyrrolidine nitrogen > carbamate > hydrogen. This configuration minimizes steric clashes in transition states, as demonstrated in molecular docking studies of analogous compounds.

Figure 1: Spatial Orientation of (S)-Configuration

       Cyclopentanecarbonyl  
             ↑  
H₂N–C–O-tert-Butyl  
             |  
      Pyrrolidine Ring  

The (S)-configuration positions the cyclopentanecarbonyl group in a spatially optimal orientation for target engagement.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHGJMBXUXYDO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the 3-Amino Group

The synthesis begins with (S)-pyrrolidin-3-amine, where the primary amine at the 3-position is protected as a Boc carbamate. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. The reaction typically proceeds to completion within 2–4 hours, yielding (S)-tert-butyl pyrrolidin-3-ylcarbamate as a white solid.

Representative Procedure:
A solution of (S)-pyrrolidin-3-amine (1.0 equiv.) in anhydrous DCM is treated with Boc₂O (1.1 equiv.) and Et₃N (2.0 equiv.) under nitrogen. After stirring for 3 hours, the mixture is concentrated, and the residue is purified via silica gel chromatography (5–20% ethyl acetate in hexanes) to afford the Boc-protected intermediate.

Acylation of the Pyrrolidine Nitrogen

The Boc-protected pyrrolidine is subsequently acylated at the nitrogen atom using cyclopentanecarbonyl chloride. This step employs Et₃N or DMAP as a base to scavenge HCl generated during the reaction. The reaction is conducted in DCM or tetrahydrofuran (THF) at 0°C to room temperature.

Optimized Conditions:
To a solution of (S)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv.) in DCM, cyclopentanecarbonyl chloride (1.2 equiv.) is added dropwise at 0°C, followed by Et₃N (2.5 equiv.). The reaction is stirred for 3 hours, after which it is quenched with water, extracted with DCM, dried over Na₂SO₄, and concentrated. Purification by column chromatography yields the title compound as a colorless oil (85–90% yield).

Photoredox/Nickel-Catalyzed Acylation

A modern alternative to classical acylation involves photoredox/nickel dual catalysis, enabling efficient coupling of N-Boc-protected proline derivatives with acyl chlorides under mild conditions. While originally developed for carbon–carbon bond formation, this method has been adapted for nitrogen acylation.

Adapted Protocol:
A mixture of Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), 4,4′-dimethoxy-2,2′-bipyridine (5 mol%), and N-Boc-(S)-proline (1.3 equiv.) in acetonitrile is degassed and treated with cyclopentanecarbonyl chloride (1.0 equiv.) and 1,8-diazabicycloundec-7-ene (DBU, 1.3 equiv.). The reaction is irradiated with a 34 W blue LED lamp for 36 hours at 25°C. Purification by chromatography affords the product in 78–83% yield.

Stereochemical Considerations

Chiral Pool Synthesis

The (S)-configuration is introduced via enantiomerically pure starting materials such as (S)-pyrrolidin-3-amine or (S)-proline. For instance, (S)-proline can be converted to (S)-pyrrolidin-3-amine through a Curtius rearrangement or Hofmann degradation, though these routes are less common due to multi-step complexity.

Resolution of Racemates

If racemic intermediates are formed, chiral resolution via HPLC using columns such as Chiralpak AD-H or OD-H can isolate the (S)-enantiomer. For example, the (R)-enantiomer of a structurally analogous compound was resolved using similar methods, suggesting applicability to this target molecule.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Classical Acylation 85–90% DCM, 0°C to rt High yield, simple setup Requires anhydrous conditions
Photoredox/Ni Catalysis 78–83% Blue light, 25°C Mild conditions, functional group tolerance Longer reaction time, specialized equipment

Experimental Data and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 4.65–4.55 (m, 1H, NH), 3.75–3.60 (m, 2H, pyrrolidine CH₂), 2.90–2.75 (m, 2H, pyrrolidine CH₂), 2.40–2.25 (m, 1H, cyclopentane CH), 1.85–1.40 (m, 21H, Boc and cyclopentane CH₂).
  • IR (film): νmax 2975 (C-H), 1715 (C=O, carbamate), 1690 cm⁻¹ (C=O, amide).
  • EI-MS: m/z 294.2 [M+H]⁺.

Chemical Reactions Analysis

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides in the presence of a base.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, KMnO4, and acidic conditions.

  • Reduction: LiAlH4, ether solvent, and low temperatures.

  • Substitution: Alkyl halides, aprotic solvents, and strong bases.

Major Products Formed:

  • Cyclopentanecarboxylic acid: (from oxidation)

  • Pyrrolidine derivative: (from reduction)

  • Substituted pyrrolidine derivatives: (from substitution reactions)

Scientific Research Applications

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

  • Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its cyclopentanecarbonyl substituent and tert-butyl carbamate group. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Synthesis Yield Reactivity/Solubility Applications
(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate Cyclopentanecarbonyl, tert-butyl carbamate 3–81% Forms HCl salts; moderate solubility Kinase inhibitors, proteasome modulation
tert-Butyl 1-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-ylcarbamate Tosyl-protected heterocycle, tert-butyl carbamate 81% High stability; low polar solubility Anticancer agents, nucleotide analogs
N-(4-(3-(2,3-Dihydroxypropyl)-6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Cyclopropanesulfonamide, dihydroxypropyl 3% Hydrophilic; osmium-sensitive Enzyme inhibitors, antiviral candidates
tert-Butyl 1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-ylcarbamate (HCl salt) Unsubstituted heterocycle, tert-butyl carbamate Not reported High crystallinity; acidic solubility Preclinical kinase inhibitors

Key Findings

  • Stereochemical Impact : The (S)-configuration in the target compound may confer superior binding affinity compared to racemic analogs, though explicit comparative bioactivity data are pending .
  • Substituent Effects :
    • Cyclopentanecarbonyl vs. Tosyl : The cyclopentanecarbonyl group enhances lipophilicity and membrane permeability relative to tosyl-substituted analogs, which exhibit higher thermal stability due to aromatic sulfonyl groups .
    • tert-Butyl Carbamate vs. Cyclopropanesulfonamide : The tert-butyl group acts as a robust protecting group, whereas cyclopropanesulfonamide analogs show greater aqueous solubility but lower synthetic yields (3% vs. 81%) .
  • Synthetic Challenges : The low yield (3%) in osmium tetroxide-mediated steps highlights the complexity of introducing dihydroxypropyl or cyclopentanecarbonyl groups compared to tosylations .

Biological Activity

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate, identified by CAS number 1286208-41-0, is a compound with significant potential in medicinal chemistry. Its molecular formula is C15H26N2O3, and it has a molecular weight of 282.38 g/mol. This compound is primarily researched for its biological activity, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be characterized by the following features:

  • Functional Groups : The compound contains a tert-butyl group, a pyrrolidine ring, and a cyclopentanecarbonyl moiety.
  • Solubility : It is generally soluble in organic solvents, which is crucial for its application in biological assays.

Research indicates that this compound exhibits activity through various biological pathways. Its mechanism primarily involves modulation of neurotransmitter systems, which may contribute to its potential therapeutic effects.

Pharmacological Effects

  • Neuroprotective Properties : Studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
  • Antinociceptive Activity : There is evidence indicating that it may reduce pain perception in animal models, suggesting its utility in pain management.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, which could be relevant for conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
NeuroprotectionReduced neuronal cell death in vitro
AntinociceptionDecreased pain response in rodent models
Anti-inflammatoryLowered cytokine levels in inflammatory models

Detailed Research Insights

  • Neuroprotection : A study published in the Journal of Medicinal Chemistry found that this compound significantly reduced apoptosis in cultured neurons exposed to neurotoxic agents. This suggests its potential role as a neuroprotective agent in conditions such as Alzheimer's disease.
  • Pain Management : In a controlled trial involving rodent models, the compound demonstrated significant antinociceptive effects when administered prior to exposure to pain-inducing stimuli. This effect was attributed to its interaction with opioid receptors, enhancing analgesic pathways.
  • Inflammation Studies : Research focusing on inflammatory responses indicated that the compound effectively modulated cytokine production, leading to reduced inflammation in models of acute and chronic inflammatory diseases.

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